3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid
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Overview
Description
Arg-gly-asp-ser, also known as arginylglycylaspartic acid-serine, is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and serine. This peptide sequence is recognized for its role in cell adhesion, particularly in binding to integrin receptors on the cell surface. It is a key component in the extracellular matrix and plays a significant role in various biological processes, including cell migration, proliferation, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arg-gly-asp-ser typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. Subsequent amino acids (aspartic acid, glycine, and arginine) are added one by one through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of arg-gly-asp-ser can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Arg-gly-asp-ser can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving arg-gly-asp-ser include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Arg-gly-asp-ser has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.
Mechanism of Action
The primary mechanism of action of arg-gly-asp-ser involves its binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation. The peptide’s ability to bind to integrins is mediated by its specific amino acid sequence, which mimics the natural ligands of these receptors .
Comparison with Similar Compounds
Similar Compounds
Gly-arg-gly-asp-ser-pro: Another integrin-binding peptide with similar cell adhesion properties.
Gly-ala-val-ser-thr-ala: A peptide with different biological activities but also involved in cell adhesion.
Uniqueness
Arg-gly-asp-ser is unique in its high affinity and specificity for integrin receptors, making it a valuable tool in both research and therapeutic applications. Its ability to modulate cell adhesion and signaling pathways distinguishes it from other peptides with similar sequences .
Properties
IUPAC Name |
3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRFRJQMBSBXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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